Enhanced Sigma-2 Receptor Affinity
The introduction of an ortho-butoxy group on the benzyl ring significantly enhances binding affinity for the sigma-2 (σ2) receptor compared to the unsubstituted N-benzyl-2-propanamine scaffold. N-(2-Butoxybenzyl)-2-propanamine exhibits a binding affinity (Ki) of 90 nM for the rat σ2 receptor expressed in PC12 cells [1]. In contrast, the parent N-benzyl-2-propanamine derivative has a reported Ki of 117 nM for sigma receptors [2]. This substitution provides a modest but quantifiable improvement in affinity.
| Evidence Dimension | Binding Affinity (Ki) for Sigma-2 Receptor |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | N-benzyl-2-propanamine (Ki = 117 nM for sigma receptors) |
| Quantified Difference | 1.3-fold improvement in affinity |
| Conditions | Rat PC12 cells; radioligand displacement assay (σ2R/TMEM97) |
Why This Matters
This quantifiable improvement in affinity makes N-(2-butoxybenzyl)-2-propanamine a more potent tool compound for probing sigma-2 receptor function in cellular models.
- [1] BindingDB. (2024). BDBM50604967 CHEMBL1698776: N-(2-Butoxybenzyl)-2-propanamine. Retrieved April 21, 2026. View Source
- [2] Identification and exploitation of the sigma-opiate pharmacophore. (1991). Journal of Medicinal Chemistry. View Source
